molecular formula C11H8F2N2O2 B5106826 N-(3,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(3,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5106826
M. Wt: 238.19 g/mol
InChI Key: ZWIGSKNXOWVJMX-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide: is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to an oxazole ring

Mechanism of Action

Target of Action

A structurally similar compound, n′-phenyl pyridylcarbohydrazides, has been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle .

Mode of Action

For instance, N′-phenyl pyridylcarbohydrazides inhibit SDH by binding to the ubiquinone-binding region of the enzyme, disrupting its function .

Biochemical Pathways

The inhibition of SDH by N-(3,4-difluorophenyl)-5-methyl-3-isoxazolecarboxamide could potentially affect the citric acid cycle, leading to a disruption in energy production within the cell. This could have downstream effects on various cellular processes that rely on this energy source .

Result of Action

The result of N-(3,4-difluorophenyl)-5-methyl-3-isoxazolecarboxamide’s action would depend on its specific targets and mode of action. If it acts similarly to N′-phenyl pyridylcarbohydrazides, it could potentially inhibit SDH, leading to a disruption in energy production and potentially inducing cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3,4-difluoroaniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

  • N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide

Comparison: Compared to similar compounds, N-(3,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-6-4-10(15-17-6)11(16)14-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIGSKNXOWVJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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